molecular formula C14H19Cl3N2O B11703077 4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide

4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide

Cat. No.: B11703077
M. Wt: 337.7 g/mol
InChI Key: OFJVEPHHORNMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide is a synthetic organic compound with the molecular formula C14H19Cl3N2O It is characterized by the presence of a benzamide core substituted with a methyl group and a trichloroethyl group attached to a diethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 2,2,2-trichloro-1-(diethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the diethylaminoethanol to form the final benzamide product. The reaction conditions generally include refluxing the reactants in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesCompared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H19Cl3N2O

Molecular Weight

337.7 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide

InChI

InChI=1S/C14H19Cl3N2O/c1-4-19(5-2)13(14(15,16)17)18-12(20)11-8-6-10(3)7-9-11/h6-9,13H,4-5H2,1-3H3,(H,18,20)

InChI Key

OFJVEPHHORNMNM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C(Cl)(Cl)Cl)NC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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